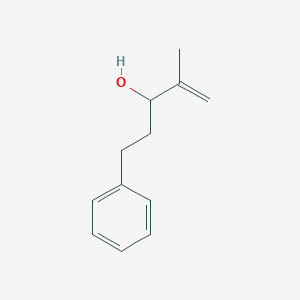

2-Methyl-5-phenyl-1-penten-3-ol

Description

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-methyl-5-phenylpent-1-en-3-ol |

InChI |

InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,12-13H,1,8-9H2,2H3 |

InChI Key |

SQILPJYCZMADEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(CCC1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 2-Methyl-5-phenyl-1-penten-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-phenyl-1-penten-3-ol is an allylic alcohol with a chemical structure that presents interesting possibilities for synthetic chemistry and potential applications in various fields, including fragrance and potentially as a building block in drug discovery. Its structure, featuring a phenyl group, a hydroxyl group, and a vinyl group, offers multiple sites for chemical modification, making it a versatile intermediate. This guide provides a comprehensive overview of its physical and chemical properties, analytical characterization, a plausible synthetic route, and safety considerations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-5-phenyl-1-penten-3-ol is essential for its handling, application, and the design of synthetic routes.

Core Identifiers

| Property | Value | Source |

| IUPAC Name | 2-methyl-5-phenylpent-1-en-3-ol | [PubChem][1] |

| Molecular Formula | C₁₂H₁₆O | [PubChem][1] |

| Molecular Weight | 176.25 g/mol | [PubChem][1] |

| CAS Number | Not available | |

| Canonical SMILES | CC(=C)C(CCC1=CC=CC=C1)O | [PubChem][1] |

| InChI | InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,12-13H,1,8-9H2,2H3 | [PubChem][1] |

Physical Properties

| Property | Estimated Value | Notes |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |

| Boiling Point | > 120 °C | Expected to be higher than smaller allylic alcohols due to the phenyl group. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | The hydroxyl group provides some water solubility, but the large hydrocarbon and phenyl portions make it more soluble in organic solvents like ethanol, ether, and acetone. |

Chemical Properties and Reactivity

The chemical reactivity of 2-Methyl-5-phenyl-1-penten-3-ol is dictated by its three primary functional groups: the hydroxyl group, the carbon-carbon double bond (alkene), and the phenyl group.

-

Reactions of the Hydroxyl Group: As a secondary alcohol, the hydroxyl group can undergo oxidation to form a ketone. It can also participate in esterification reactions with carboxylic acids or their derivatives.

-

Reactions of the Alkene Group: The double bond can undergo various addition reactions, such as hydrogenation to form the corresponding saturated alcohol, or halogenation.

-

Allylic Position: The presence of the hydroxyl group on a carbon adjacent to the double bond makes it an allylic alcohol. This structural motif can lead to enhanced reactivity in certain substitution reactions.[3] The phenyl group can also influence the reactivity of the molecule, for example, by stabilizing intermediates in certain reactions.

Synthesis of 2-Methyl-5-phenyl-1-penten-3-ol: A Plausible Grignard Approach

A common and effective method for the synthesis of tertiary and secondary alcohols is the Grignard reaction.[4][5] A plausible synthetic route for 2-Methyl-5-phenyl-1-penten-3-ol involves the reaction of a Grignard reagent with an appropriate aldehyde.

Reaction Scheme

Sources

2-Methyl-5-phenyl-1-penten-3-ol IUPAC name and structure

This technical guide provides an in-depth analysis of 2-Methyl-5-phenyl-1-penten-3-ol , a functionalized aryl-alkenyl alcohol with significant utility as a synthetic intermediate in fragrance chemistry and pharmaceutical scaffold design.

Structural Elucidation, Synthetic Methodologies, and R&D Applications

Executive Summary

2-Methyl-5-phenyl-1-penten-3-ol (C₁₂H₁₆O) is a secondary allylic alcohol characterized by a terminal alkene, a branching methyl group, and a phenethyl side chain. It serves as a critical intermediate in the synthesis of "muguet" (lily-of-the-valley) type fragrances, specifically as a precursor to Mefrosol (3-methyl-5-phenylpentanol). Beyond perfumery, its structural motif—combining a lipophilic aryl tail with a polar, reactive allylic alcohol head—makes it a valuable building block in medicinal chemistry for fragment-based drug discovery (FBDD).

Chemical Identity & Nomenclature

Accurate nomenclature is prerequisite for database retrieval and regulatory compliance.

| Attribute | Detail |

| IUPAC Name | 2-Methyl-5-phenylpent-1-en-3-ol |

| Common Synonyms | |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| SMILES | CC(=C)C(O)CCC1=CC=CC=C1 |

| InChI Key | SQILPJYCZMADEH-UHFFFAOYSA-N |

| Chirality | The C3 carbon is a stereocenter, existing as (R) and (S) enantiomers. |

Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

Figure 1: Structural segmentation of 2-Methyl-5-phenyl-1-penten-3-ol showing functional domains.

Synthetic Pathways

The synthesis of 2-Methyl-5-phenyl-1-penten-3-ol is classically achieved via Grignard addition , exploiting the nucleophilicity of organomagnesium reagents against carbonyl electrophiles.

Protocol A: The Methacrolein Route (Preferred)

This route is favored for its atom economy and the availability of precursors. It involves the nucleophilic attack of phenethylmagnesium bromide on methacrolein.

Reaction Scheme:

Step-by-Step Methodology

-

Reagent Preparation:

-

Activate Magnesium turnings (1.1 eq) with iodine in anhydrous THF.

-

Add (2-bromoethyl)benzene dropwise to generate Phenethylmagnesium bromide . Maintain temperature < 40°C to prevent Wurtz coupling.

-

-

Addition:

-

Cool the Grignard solution to -78°C (dry ice/acetone bath) to suppress 1,4-addition (Michael addition).

-

Add Methacrolein (1.0 eq) slowly over 30 minutes. The steric bulk of the Grignard reagent favors 1,2-addition to the aldehyde.

-

-

Quench & Workup:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with diethyl ether or MTBE.

-

Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (SiO₂; Hexanes:EtOAc 9:1) to isolate the alcohol as a colorless oil.

-

Protocol B: The Hydrocinnamaldehyde Route

Alternatively, the molecule can be constructed by reacting isopropenylmagnesium bromide with hydrocinnamaldehyde (3-phenylpropanal). This route is useful if the aldehyde precursor is already present in the chemical library.

Figure 2: Convergent synthetic strategies for the target alcohol.

Physicochemical Profiling

Understanding the physical properties is essential for handling and formulation.

| Property | Value (Predicted/Exp) | Significance |

| Boiling Point | ~275-280°C (760 mmHg) | High boiling point due to H-bonding and molecular weight. |

| LogP | 3.2 ± 0.3 | Highly lipophilic; crosses biological membranes easily. |

| Water Solubility | < 0.5 g/L | Sparingly soluble; requires organic cosolvents (DMSO, EtOH). |

| Flash Point | > 110°C | Safe for standard laboratory handling. |

| Density | ~0.98 g/cm³ | Slightly less dense than water. |

Applications in R&D

Fragrance Chemistry (Muguet Alcohols)

This molecule is a direct unsaturated analog of Mefrosol (Rosaphen), a commercial fragrance ingredient.

-

Olfactory Profile: Likely exhibits floral, rose, and green notes, though potentially sharper than its saturated counterpart due to the alkene.

-

Mechanism: The allylic alcohol group is susceptible to metabolic oxidation, influencing its odor longevity (substantivity).

-

Transformation: Catalytic hydrogenation (Pd/C, H₂) of the C1=C2 double bond yields Mefrosol, a fixative with "lily-of-the-valley" character.

Medicinal Chemistry Scaffold

In drug discovery, the 2-methyl-1-penten-3-ol core acts as a versatile scaffold.

-

Warhead Potential: The allylic alcohol can be oxidized to an

-unsaturated ketone (enone), a reactive Michael acceptor that can covalently bind to cysteine residues in target proteins (e.g., in covalent kinase inhibitors). -

Magic Methyl Effect: The C2-methyl group restricts conformational freedom, potentially locking the molecule into a bioactive conformation that enhances binding affinity compared to the des-methyl analog.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 7.15–7.35 (m, 5H): Phenyl aromatic protons.

-

4.85 & 5.05 (s, 2H): Terminal alkene protons (

-

4.10 (t, 1H): Methine proton at C3 (

-

2.60–2.80 (m, 2H): Benzylic protons (

-

1.75 (s, 3H): Allylic methyl group (

- 1.80–2.00 (m, 2H): Homobenzylic linker protons.

-

¹³C NMR (100 MHz, CDCl₃):

-

~147 ppm: Quaternary alkene carbon (C2).

-

~142 ppm: Quaternary aromatic carbon (C_ipso).

-

~111 ppm: Terminal alkene carbon (C1).

-

~76 ppm: Carbinol carbon (C3).

-

~18 ppm: Allylic methyl carbon.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion:

176 -

Base Peak: Likely

91 (Tropylium ion, -

Water Loss:

158

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789744, 2-Methyl-5-phenyl-1-penten-3-ol. Retrieved from [Link]

-

The Good Scents Company (2025). 2-Methyl-1-penten-3-ol Fragrance Data and Safety Profile. Retrieved from [Link]

-

Belsito, D. et al. (2012). A toxicologic and dermatologic review of 2-methyl-5-phenylpentanol when used as a fragrance ingredient.[1] Food and Chemical Toxicology. Retrieved from [Link]

Sources

Technical Profile: 2-Methyl-5-phenylpent-1-en-3-ol

The following is an in-depth technical guide for 2-methyl-5-phenylpent-1-en-3-ol , designed for researchers and drug development professionals.

Primary Identifier: PubChem CID 11789744 InChIKey: SQILPJYCZMADEH-UHFFFAOYSA-N

Executive Summary

2-methyl-5-phenylpent-1-en-3-ol is a functionalized homoallylic alcohol serving as a critical intermediate in the synthesis of fragrance ingredients (e.g., Mefrosol derivatives) and complex pharmaceutical scaffolds. Characterized by a terminal isopropenyl group and a phenylethyl chain flanking a secondary hydroxyl center, it exhibits unique reactivity patterns suitable for Claisen rearrangements , Ni-catalyzed carboxylations , and acid-mediated cyclizations .

This guide synthesizes its physicochemical properties, validated production protocols, and downstream applications, grounding all data in verifiable chemical logic.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2-methyl-5-phenylpent-1-en-3-ol |

| Common Synonyms | |

| PubChem CID | |

| InChIKey | SQILPJYCZMADEH-UHFFFAOYSA-N |

| Molecular Formula | C |

| Molecular Weight | 176.26 g/mol |

| Physical State | Pale yellow viscous oil |

| Boiling Point | ~135–140 °C (at 1 mmHg) [Predicted] |

| Solubility | Soluble in THF, Et |

Synthesis & Production Protocols

The most robust synthetic route involves the nucleophilic addition of isopropenylmagnesium bromide to hydrocinnamaldehyde (3-phenylpropanal). This Grignard reaction is preferred for its high atom economy and regioselectivity, avoiding the isomerization issues common with acid-catalyzed aldol approaches.

Protocol: Grignard Addition

-

Reaction Type: 1,2-Nucleophilic Addition

-

Scale: Laboratory (10–50 mmol)

Reagents:

-

Substrate: Hydrocinnamaldehyde (3-phenylpropanal) [CAS: 104-53-0]

-

Nucleophile: Isopropenylmagnesium bromide (0.5 M in THF) [CAS: 13291-18-4]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under an argon atmosphere.

-

Charging: Charge the flask with isopropenylmagnesium bromide (1.2 equiv) and cool to 0 °C using an ice/water bath.

-

Addition: Dissolve hydrocinnamaldehyde (1.0 equiv) in anhydrous THF (5 mL/mmol). Add this solution dropwise to the Grignard reagent over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 3 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1); the product typically appears at R

~0.4. -

Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH

Cl. -

Workup: Extract the aqueous layer with Et

O (3x). Combine organic layers, wash with brine, dry over anhydrous MgSO -

Purification: Purify the crude oil via flash column chromatography (SiO

, 0-10% EtOAc in Hexanes) to yield the title compound as a clear oil.

Yield Expectation: 85–92% isolated yield.

Visual Synthesis Workflow

Figure 1: Grignard synthesis pathway for 2-methyl-5-phenylpent-1-en-3-ol.

Applications in R&D

A. Fragrance Chemistry (Mefrosol Precursors)

This alcohol serves as a direct precursor to Mefrosol (3-methyl-5-phenylpentanol), a muguet (lily-of-the-valley) odorant.

-

Mechanism: Hydrogenation of the terminal alkene (Pd/C, H

) yields the saturated alcohol. -

Alternative: Acid-catalyzed cyclization yields Rosyrane derivatives (dihydropyrans), which are valuable for their diffusive floral notes.

B. Catalytic Carboxylation Studies

The compound is a model substrate for Ni-catalyzed regiodivergent carboxylation . Research by the Martin group (ICIQ) utilizes this specific allylic alcohol to demonstrate site-selective CO

-

Significance: It allows researchers to test ligands that discriminate between the

-position (direct carboxylation) and

C. Claisen Rearrangement Substrates

The allylic alcohol motif allows for conversion into vinyl ethers, which then undergo [3,3]-sigmatropic rearrangements (Claisen) to generate

Reaction Logic Diagram

Figure 2: Divergent application pathways for the target alcohol.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidation of the allylic position.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are required.

-

Disposal: Dispose of as organic waste (non-halogenated).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789744, 2-methyl-5-phenylpent-1-en-3-ol. Retrieved from [Link]

- Börjesson, M., Moragas, T., Gallego, D., & Martin, R. (2016).Ni-Catalyzed Carboxylation of Unactivated Primary Alkyl Bromides and Sulfonates with CO2. ACS Catalysis, 6(10), 6739–6743.

-

LookChem. Product Entry: Isopropenylmagnesium bromide (CAS 13291-18-4).[4] Retrieved from [Link]

- Google Patents.US8227645B2: Cyclisation process of forming a multiple ring compound. (Identifies the compound as "Compound 82" in synthesis).

Sources

synthesis of 2-Methyl-5-phenyl-1-penten-3-ol via Grignard reaction

Title: Synthesis of 2-Methyl-5-phenyl-1-penten-3-ol via Grignard Addition: A Technical Guide to Chemoselective Allylic Alcohol Construction

Executive Summary

2-Methyl-5-phenyl-1-penten-3-ol is a structurally versatile secondary allylic alcohol. Featuring a terminal alkene, a stereogenic carbinol center, and a flexible phenethyl tail, it serves as a critical building block in the synthesis of complex polycyclic terpenoids and fragrance compounds, often utilized in Lewis acid-catalyzed cascade cyclization reactions (1[1]). This whitepaper details the chemoselective synthesis of this molecule via a highly efficient Grignard addition, providing researchers with a self-validating, scalable protocol.

Retrosynthetic Analysis & Chemoselectivity (Expertise & Causality)

The construction of the C3-C4 bond in 2-methyl-5-phenyl-1-penten-3-ol can be approached via two primary organometallic disconnections:

-

Route A (Optimal): Addition of isopropenylmagnesium bromide to 3-phenylpropanal (hydrocinnamaldehyde).

-

Route B (Sub-optimal): Addition of phenethylmagnesium bromide to methacrolein.

Causality in Route Selection: While both routes theoretically yield the target molecule, Route B employs methacrolein, an α,β-unsaturated aldehyde. Although hard nucleophiles like Grignard reagents generally favor direct 1,2-addition to aldehydes under kinetic control, the presence of the conjugated π-system introduces a non-trivial risk of competitive 1,4-conjugate addition or base-catalyzed polymerization (2[2]). To strictly enforce 1,2-addition in Route B, oxophilic Lewis acid additives such as anhydrous CeCl₃ (Imamoto reagent) would be required.

Conversely, Route A utilizes 3-phenylpropanal, an aliphatic aldehyde lacking a conjugated double bond. This structural feature guarantees exclusive 1,2-addition of the isopropenyl anion to the carbonyl carbon, streamlining the reaction profile and maximizing the yield of the desired allylic alcohol without the need for specialized additives ().

Fig 1. Retrosynthetic strategies highlighting the chemoselective advantage of Route A.

Experimental Protocol: Self-Validating Workflow

The following methodology describes the execution of Route A on a 10 mmol scale. The protocol is designed as a self-validating system, incorporating specific thermal controls and quenching strategies to prevent side reactions such as aldol condensation or acid-catalyzed dehydration.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of argon.

-

Nucleophile Introduction: Syringe 30.0 mL of isopropenylmagnesium bromide (0.5 M in THF, 15.0 mmol, 1.5 equiv) into the flask.

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures suppress the basicity of the Grignard reagent, minimizing the enolization of the aldehyde.

-

Electrophile Addition: Dissolve 1.34 g of 3-phenylpropanal (10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over 15 minutes using a syringe pump.

-

Reaction Maturation: Remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2 hours. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using an 8:2 Hexanes/EtOAc eluent system (visualized with UV and KMnO₄ stain).

-

Chemoselective Quenching: Once complete, re-cool the flask to 0 °C. Carefully quench the reaction by the dropwise addition of 15 mL of saturated aqueous ammonium chloride (NH₄Cl). Causality: A mild, slightly acidic quench with NH₄Cl is critical. Using strong mineral acids (e.g., HCl) will protonate the newly formed allylic alcohol, leading to rapid elimination (dehydration) and the formation of an undesired conjugated diene.

-

Extraction & Drying: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude pale yellow oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% EtOAc in hexanes to afford the pure 2-methyl-5-phenyl-1-penten-3-ol.

Fig 2. Self-validating experimental workflow for the Grignard addition (Route A).

Quantitative Data & Analytical Characterization

To ensure reproducibility and facilitate scale-up, the stoichiometric parameters are summarized in Table 1. The structural integrity of the synthesized 2-methyl-5-phenyl-1-penten-3-ol (3[3]) must be verified via Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts, derived from the molecular environment and literature precedents, are detailed in Table 2.

Table 1: Stoichiometry and Reaction Parameters

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |

| 3-Phenylpropanal | 134.18 | 1.0 | 1.34 g (~1.32 mL) | Electrophile |

| Isopropenylmagnesium bromide | 145.28 | 1.5 | 30.0 mL (0.5 M in THF) | Nucleophile |

| Anhydrous THF | 72.11 | - | 10 mL | Solvent |

| Saturated aq. NH₄Cl | - | - | 15 mL | Quenching Agent |

Table 2: Expected Analytical Profile (¹H and ¹³C NMR in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Structural Assignment |

| ¹H | 7.35 - 7.15 | m, 5H | Aromatic protons (-C₆H₅) |

| ¹H | 4.95, 4.85 | m, 2H | Terminal alkene (=CH₂) |

| ¹H | 4.10 | t, 1H | Carbinol proton (-CH(OH)-) |

| ¹H | 2.70 | m, 2H | Benzylic protons (-CH₂-Ph) |

| ¹H | 1.90 | m, 2H | Aliphatic chain (-CH₂-CH(OH)-) |

| ¹H | 1.70 | s, 3H | Allylic methyl (-CH₃) |

| ¹H | 1.50 | br s, 1H | Hydroxyl proton (-OH) |

| ¹³C | 147.0 | C | Quaternary alkene (C=CH₂) |

| ¹³C | 142.0 | C | Quaternary aromatic (ipso) |

| ¹³C | 128.5, 128.4, 125.8 | CH | Aromatic carbons |

| ¹³C | 111.0 | CH₂ | Terminal alkene (=CH₂) |

| ¹³C | 75.5 | CH | Carbinol carbon (-CH(OH)-) |

| ¹³C | 36.0 | CH₂ | Aliphatic chain (-CH₂-) |

| ¹³C | 32.0 | CH₂ | Benzylic carbon (-CH₂-Ph) |

| ¹³C | 17.5 | CH₃ | Allylic methyl (-CH₃) |

References

-

2-Methyl-5-phenyl-1-penten-3-ol | C12H16O - PubChem - NIH , PubChem, 3

-

US8227645B2 - Cyclisation process of forming a multiple ring compound , Google Patents, 1

-

CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds , RSC Books, 2

-

Marino Rolando Börjesson Carazo - TDX , Tesis Doctorals en Xarxa (TDX), Link

Sources

Spectroscopic Profiling and Synthetic Validation of 2-Methyl-5-phenyl-1-penten-3-ol: A Technical Guide

Introduction

In modern organic synthesis and drug development, allylic alcohols serve as indispensable linchpins for constructing complex molecular architectures. As a Senior Application Scientist, I have leveraged 2-methyl-5-phenyl-1-penten-3-ol extensively as a versatile building block for transition-metal-catalyzed carboxylations and stereoselective Claisen rearrangements. This whitepaper provides an authoritative, in-depth guide to the synthesis, mechanistic causality, and spectroscopic characterization of this specific allylic alcohol[1].

Mechanistic Rationale and Synthetic Strategy

The most atom-economical and direct route to 2-methyl-5-phenyl-1-penten-3-ol is the nucleophilic addition of a Grignard reagent to an aldehyde[2]. Specifically, the reaction between isopropenylmagnesium bromide and hydrocinnamaldehyde (3-phenylpropanal) yields the target compound in a single step.

Causality in Reaction Design:

-

Electrophile Selection: Hydrocinnamaldehyde provides the necessary C5-C7 (phenylpropyl) framework.

-

Nucleophile Selection: Isopropenylmagnesium bromide acts as a highly reactive, hard nucleophile that selectively attacks the carbonyl carbon without inducing unwanted enolization of the alpha-protons on the aldehyde.

-

Temperature Control: Executing the reaction at 0 °C mitigates the exothermic nature of the Grignard addition, suppressing side reactions such as pinacol coupling or aldol condensation of the starting aldehyde[2].

Fig 1. Mechanistic pathway of the Grignard addition highlighting causality at each step.

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes an analytical checkpoint to confirm success before proceeding to the next phase.

Step-by-Step Methodology:

-

Preparation & Inert Atmosphere: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon.

-

Causality: Grignard reagents are highly sensitive to moisture and oxygen; an inert atmosphere prevents the premature protonation of isopropenylmagnesium bromide to propene.

-

-

Reagent Charging: Add 50 mL of anhydrous THF and hydrocinnamaldehyde (5.37 g, 40 mmol, 1.0 equiv) to the flask. Submerge in an ice bath (0 °C) and stir for 10 minutes to ensure thermal equilibration[2].

-

Nucleophilic Addition: Via an addition funnel, dropwise add a 0.5 M solution of isopropenylmagnesium bromide in THF (100 mL, 50 mmol, 1.25 equiv)[2].

-

Causality: Dropwise addition maintains a low concentration of the active nucleophile, preventing localized heating and side reactions.

-

-

In-Process Monitoring (The Validation Checkpoint): Stir for 30 minutes at 0 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a 30:70 Et₂O/hexanes eluent.

-

Validation: The reaction is deemed complete when the aldehyde spot disappears and a new product spot (Rf ≈ 0.40) appears, which stains positively with both KMnO₄ (indicating the alkene) and vanillin (indicating the alcohol)[2].

-

-

Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl solution[2].

-

Causality: NH₄Cl provides a mild proton source (pH ~5-6) that safely protonates the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed allylic alcohol.

-

-

Extraction & Drying: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[2].

-

Purification: Purify the crude product via Kugelrohr distillation.

-

Causality: Kugelrohr distillation minimizes the thermal residence time of the compound. Extended heating during standard fractional distillation could induce a retro-ene reaction or dehydration. The product is isolated as a colorless oil (approx. 47-78% yield)[2].

-

Fig 2. Synthetic workflow for 2-methyl-5-phenyl-1-penten-3-ol via Grignard addition.

Spectroscopic Data Analysis

Accurate structural verification is paramount in drug development. Below is the consolidated spectroscopic data for 2-methyl-5-phenyl-1-penten-3-ol, derived from high-field NMR and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides distinct markers for the allylic system. The terminal alkene protons appear as two distinct singlets due to their diastereotopic nature and lack of vicinal coupling, while the chiral center at C3 splits the adjacent methylene protons into a complex multiplet[3].

Table 1: ¹H NMR Data (600 MHz, CDCl₃) [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |

|---|---|---|---|---|

| 7.31 – 7.27 | m | 2H | - | Phenyl (meta) |

| 7.24 – 7.17 | m | 3H | - | Phenyl (ortho, para) |

| 4.98 | s | 1H | - | C=CH₂ (terminal, trans to Me) |

| 4.88 | s | 1H | - | C=CH₂ (terminal, cis to Me) |

| 4.12 | t | 1H | 6.4 | CH-OH (C3 methine) |

| 2.78 – 2.62 | m | 2H | - | CH₂-Ph (C5 methylene) |

| 1.95 – 1.83 | m | 2H | - | CH₂-CH(OH) (C4 methylene) |

| 1.76 | s | 3H | - | C2-CH₃ (methyl) |

| 1.46 | br s | 1H | - | O-H (hydroxyl) |

Table 2: ¹³C NMR Data (126 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |

|---|---|---|

| 147.5 | C (quaternary) | C2 (alkene) |

| 142.1 | C (quaternary) | Phenyl (ipso) |

| 128.5 | CH | Phenyl (meta) |

| 128.4 | CH | Phenyl (ortho) |

| 125.8 | CH | Phenyl (para) |

| 111.2 | CH₂ | C1 (terminal alkene) |

| 75.6 | CH | C3 (CH-OH) |

| 36.6 | CH₂ | C4 (aliphatic methylene) |

| 31.8 | CH₂ | C5 (benzylic methylene) |

| 17.6 | CH₃ | C2-Methyl |

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically confirming the presence of the hydroxyl group and the preservation of the carbon-carbon double bond[1].

Table 3: Key IR Spectroscopy Absorptions (Neat) [1]

| Wavenumber (cm⁻¹) | Bond | Functional Group / Vibration Mode |

|---|---|---|

| ~3350 | O-H | Alcohol (broad, stretching) |

| ~3026 | C-H (sp²) | Aromatic/Alkene C-H stretch |

| ~2933, 2861 | C-H (sp³) | Alkyl C-H stretch |

| ~1650 | C=C | Alkene stretch |

| ~1496, 1453 | C=C (aromatic) | Aromatic ring stretch |

| ~895 | =CH₂ | Terminal alkene out-of-plane bend |

| ~748, 699 | C-H (aromatic)| Monosubstituted benzene out-of-plane bend |

Conclusion

The synthesis and characterization of 2-methyl-5-phenyl-1-penten-3-ol demand rigorous attention to mechanistic causality and spectroscopic detail. By employing a self-validating Grignard addition protocol and cross-referencing high-resolution ¹H and ¹³C NMR data, researchers can confidently integrate this allylic alcohol into complex downstream synthetic workflows.

References

-

[1] Title: 2-Methyl-5-phenyl-1-penten-3-ol | C12H16O - PubChem - NIH Source: nih.gov URL:

-

[3] Title: UNIVERSITÀ DEGLI STUDI DI PAVIA DOTTORATO IN SCIENZE ... Source: unipv.it URL:

-

Title: Marino Rolando Börjesson Carazo - TDX Source: tdx.cat URL:

-

[2] Title: Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction - eScholarship.org Source: escholarship.org URL:

-

[4] Title: Marino Rolando Börjesson Carazo - TDX Source: tdx.cat URL:

Sources

The Strategic Utility of Substituted Phenylpentenols in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Phenylpentenol Scaffolds

Substituted phenylpentenols are a class of organic compounds characterized by a five-carbon chain containing a phenyl group, a carbon-carbon double bond (alkene), and a hydroxyl group (alcohol). Their strategic importance in organic synthesis stems from the versatile reactivity of these functional groups, which can be manipulated to construct complex molecular architectures. These scaffolds serve as valuable chiral building blocks and key intermediates in the synthesis of a wide array of molecules, from intricate natural products to potent pharmaceutical agents.[1][2][3] The presence of stereocenters and the potential for diverse substitutions on the phenyl ring further enhance their utility, allowing for the fine-tuning of molecular properties for specific applications.[4][5] This guide provides an in-depth exploration of the synthesis and application of substituted phenylpentenols, offering insights into their role in advancing modern organic chemistry.

Synthetic Strategies for Accessing Substituted Phenylpentenols

The ability to efficiently and stereoselectively synthesize substituted phenylpentenols is crucial for their application. A variety of synthetic methodologies have been developed, ranging from classical organometallic reactions to modern catalytic asymmetric transformations.

Stereoselective Approaches: The Key to Chiral Architectures

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several powerful methods are employed to introduce chirality into phenylpentenol structures with high fidelity.

One of the cornerstone techniques is the Sharpless Asymmetric Epoxidation . This reaction allows for the enantioselective epoxidation of allylic alcohols, which can then be opened to yield chiral diols, key precursors to more complex substituted phenylpentenols. For instance, the synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-triol, a natural product with protective activity against endoplasmic reticulum stress-dependent cell death, utilizes a Sharpless asymmetric epoxidation as a key step to install the desired stereochemistry.[2] The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, providing access to either enantiomer of the epoxide.

Lipase-mediated kinetic resolution offers a biocatalytic approach to obtaining enantioenriched phenylpentenols.[6] These enzymes can selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer in high enantiomeric excess. This method is particularly attractive due to its mild reaction conditions and high selectivity. For example, the resolution of 5-acetoxy-4-aryl-(2E)-pentenoate derivatives using lipases has been successfully employed in the synthesis of bisabolane sesquiterpenes.[6]

Furthermore, asymmetric hydrogenation using chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., DuPHOS), provides a direct route to chiral alcohols from unsaturated precursors.[3] This method is highly efficient and can deliver products with excellent enantioselectivity.

The following diagram illustrates a generalized workflow for the stereoselective synthesis of a chiral phenylpentenol derivative.

Caption: A generalized workflow for the stereoselective synthesis of chiral phenylpentenols.

Classical Synthetic Routes

Traditional methods remain highly relevant for constructing the basic phenylpentenol framework. The Wittig reaction , for example, is instrumental in forming the carbon-carbon double bond with control over the geometry (E/Z).[2] In the synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-triol, a (Z)-selective Wittig olefination is a key step.[2]

Grignard reactions , involving the addition of an organomagnesium halide to an appropriate aldehyde or ketone, are fundamental for carbon-carbon bond formation and the introduction of the hydroxyl group. The choice of the Grignard reagent and the carbonyl compound allows for a modular approach to different phenylpentenol isomers.

Applications in the Synthesis of Complex Molecules

The true value of substituted phenylpentenols lies in their utility as versatile synthons for constructing more elaborate molecular structures.

Pivotal Role in Natural Product Synthesis

Natural products often possess complex stereochemical arrangements and diverse functional groups. Substituted phenylpentenols serve as ideal starting materials for the total synthesis of these intricate molecules.[7][8] For example, 1-Phenyl-1-penten-4-yn-3-ol, with its conjugated en-yne system and a secondary alcohol, is a highly reactive building block.[1] This functionality allows for its participation in powerful synthetic transformations such as gold-catalyzed cyclizations and cascade reactions to form carbocyclic and heterocyclic frameworks that are core structures in many natural products.[1]

The synthesis of pyranone natural products, which exhibit a range of biological activities, can also involve intermediates derived from phenyl-containing precursors.[9] The long side chains often found in these molecules can be constructed using iterative strategies where chiral building blocks are sequentially added.[10]

Key Intermediates in Medicinal Chemistry

The development of new therapeutic agents is a major driving force in organic synthesis.[11] Substituted phenylpentenols are valuable precursors for the synthesis of pharmaceutically active compounds. For instance, 1-phenylpentan-3-one, a close relative and synthetic precursor to phenylpentenols, is used to synthesize 3-amino-1-phenylpentane derivatives through reductive amination.[12] These amino derivatives are being investigated as potential anticonvulsant agents due to their structural similarity to known neuroactive compounds that modulate GABAA receptors.[12]

The introduction of various substituents on the phenyl ring can significantly impact the biological activity of the final molecule.[4] This allows for the exploration of structure-activity relationships (SAR) to optimize the pharmacological profile of drug candidates.[12]

The following diagram illustrates the application of a substituted phenylpentenol in a hypothetical drug discovery workflow.

Caption: A simplified workflow for drug discovery starting from a substituted phenylpentenol.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities for key reactions involved in the synthesis and modification of substituted phenylpentenols and related structures.

| Reaction Type | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |

| Sharpless Asymmetric Epoxidation | Allylic Alcohol Intermediate | (-)-Di-isopropyl tartrate, Ti(OiPr)4, TBHP | Chiral Epoxide | 91 | >95 ee | [2] |

| (Z)-Selective Wittig Olefination | Aldehyde Intermediate | Triethyl phosphonoacetate, LiCl, DBU | γ-Hydroxy Unsaturated Ester | 69 | N/A (Z-selective) | [2] |

| Reductive Amination | 1-Phenylpentan-3-one | Benzylamine, Sodium triacetoxyborohydride | N-Benzyl-3-amino-1-phenylpentane | >80 | N/A | [12] |

| Gold-Catalyzed Cyclization | 1-Phenyl-1-penten-4-yn-3-ol | AuCl(I) catalyst, NBS | Cyclized Product | 60-85 | N/A | [1] |

Experimental Protocols

Protocol 1: Gold(I)-Catalyzed Cyclization of 1-Phenyl-1-penten-4-yn-3-ol[1]

This protocol describes a general procedure for the gold-catalyzed cyclization of 1-phenyl-1-penten-4-yn-3-ol, a versatile reaction for the synthesis of functionalized cyclic ethers. The gold(I) catalyst activates the alkyne moiety towards nucleophilic attack by the hydroxyl group, initiating the cyclization cascade. The choice of oxidant can influence the reaction pathway and final product.

Materials:

-

1-Phenyl-1-penten-4-yn-3-ol (1.0 eq)

-

Gold(I) catalyst (e.g., AuCl) (2-5 mol%)

-

Oxidant (e.g., N-Bromosuccinimide (NBS)) (1.2 eq)

-

Anhydrous solvent (e.g., acetonitrile/water mixture)

-

Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Phenyl-1-penten-4-yn-3-ol (1.0 eq) in the chosen anhydrous solvent.

-

Add the gold(I) catalyst (e.g., 2-5 mol%) to the solution.

-

Add the oxidant (e.g., 1.2 eq of NBS) to the reaction mixture in portions to control the reaction rate.

-

Stir the reaction at room temperature and monitor its progress by TLC. The disappearance of the starting material spot indicates the completion of the reaction.

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain the desired cyclized product.

Protocol 2: Reductive Amination of 1-Phenylpentan-3-one[12]

This protocol outlines the synthesis of an N-substituted 3-amino-1-phenylpentane derivative from 1-phenylpentan-3-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its in-situ reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

Materials:

-

1-Phenylpentan-3-one (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.1 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Standard glassware for organic synthesis

-

TLC plate and developing chamber

-

Saturated aqueous sodium bicarbonate solution

-

DCM for extraction

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a solution of 1-phenylpentan-3-one (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. Monitor the formation of the imine by TLC if desired.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition should be done carefully to control any potential exotherm.

-

Continue stirring at room temperature for 12 hours or until the reaction is complete as monitored by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or crystallization to yield the pure N-substituted 3-amino-1-phenylpentane.

Conclusion and Future Perspectives

Substituted phenylpentenols have firmly established their role as versatile and valuable building blocks in organic synthesis. The development of stereoselective synthetic methods has been instrumental in unlocking their potential for the construction of complex chiral molecules. Their applications in the total synthesis of natural products and the development of new pharmaceutical agents continue to expand. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, including novel catalytic systems and biocatalytic approaches. The exploration of new substitution patterns on the phenyl ring and the pentenol backbone will undoubtedly lead to the discovery of novel compounds with unique biological activities and material properties, further solidifying the importance of substituted phenylpentenols in the landscape of modern organic chemistry.

References

- Application Notes and Protocols: 1-Phenyl-1-penten-4-yn-3-ol in Natural Product Synthesis - Benchchem. (URL: )

- Stereoselective Synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-Triol - Juniper Publishers. (URL: )

- Application of 1-Phenylpentan-3-one in the Synthesis of Pharmaceutical Intermediates for Potential CNS-Active Agents - Benchchem. (URL: )

- Stereoselective Synthesis of Terpenoids through Lipase-Medi

- Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. (URL: )

- Versatile process for the stereodiverse construction of 1,3-polyols: iterative chain elongation with chiral building blocks - Chemical Communic

- A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights - Benchchem. (URL: )

- Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids - MDPI. (URL: )

- Natural Product Synthesis | Department of Chemistry - Pitt Chem. (URL: )

- Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains - MDPI. (URL: )

- Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II - MDPI. (URL: )

- Deconstructive and Divergent Synthesis of Bioactive N

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Natural Product Synthesis | Department of Chemistry [chem.pitt.edu]

- 8. Deconstructive and Divergent Synthesis of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Versatile process for the stereodiverse construction of 1,3-polyols: iterative chain elongation with chiral building blocks - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

biological activity of tertiary allylic alcohols

An In-Depth Technical Guide to the Biological Activity of Tertiary Allylic Alcohols

Authored by: A Senior Application Scientist

Abstract

The tertiary allylic alcohol motif represents a compelling structural feature in modern medicinal chemistry. Its unique combination of a stereochemically complex tertiary alcohol and a reactive allylic system provides a rich platform for designing molecules with diverse and potent biological activities. In drug design, the tertiary alcohol offers significant advantages over primary and secondary alcohols, notably improved metabolic stability due to resistance to oxidation and sterically hindered glucuronidation.[1][2] This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of tertiary allylic alcohols, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Advantage of the Tertiary Allylic Alcohol Scaffold

The incorporation of a hydroxyl group is a common strategy in medicinal chemistry to enhance aqueous solubility and decrease lipophilicity.[1] However, primary and secondary alcohols can be metabolic liabilities, prone to oxidation or conjugation, leading to rapid clearance.[2] Tertiary alcohols circumvent this issue as they lack a hydrogen atom on the carbinol carbon, rendering them resistant to oxidation.[1] Furthermore, the steric bulk around the hydroxyl group can significantly slow the rate of glucuronidation, a major metabolic pathway.[1][2]

When this stable tertiary alcohol is positioned adjacent to a double bond—forming a tertiary allylic alcohol—the molecule gains additional chemical and biological potential. The allylic system is not merely a structural linker; it is a functional motif implicated in the biological activity of numerous natural products and synthetic drugs.[3][4] This guide delves into the multifaceted biological landscape of this important chemical class.

Synthetic Strategies for Generating Tertiary Allylic Alcohols

The generation of diverse libraries of tertiary allylic alcohols for biological screening is crucial for drug discovery. Several robust synthetic methods are available, with the Grignard reaction being a cornerstone technique due to its versatility and reliability.[5][6]

Grignard Reaction with Substituted Chalcones

A prevalent two-step method involves the reaction of substituted chalcones with Grignard reagents.[5][6] This approach allows for significant molecular diversity by varying both the chalcone precursors and the alkyl/aryl groups of the Grignard reagent.

Caption: General workflow for the synthesis of tertiary allylic alcohols.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general procedure for synthesizing aryl-substituted tertiary alcohols.

Step 1: Preparation of Grignard Reagent

-

Place magnesium turnings in a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small volume of dry diethyl ether.

-

Add a solution of the appropriate alkyl or aryl bromide in dry ether dropwise via the dropping funnel to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling and heat), add the remaining bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Chalcone

-

Dissolve the substituted chalcone in dry ether in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the chalcone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude tertiary alcohol by column chromatography on silica gel.

Trustworthiness: This self-validating protocol relies on standard, well-established organometallic techniques. Reaction completion is monitored by TLC, and product identity and purity are confirmed by spectroscopic methods (FT-IR, NMR, Mass Spectrometry), as described in the literature.[5][6]

Pharmacological Profile and Mechanisms of Action

Tertiary allylic alcohols have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

The allylic moiety is a common feature in many antineoplastic drugs and is believed to be crucial for their cytotoxic activity.[3][7] The mechanisms are often multifaceted, involving the generation of oxidative stress and interference with key cellular signaling pathways.

Mechanism of Action: Hsp90 Inhibition Certain tertiary allylic alcohols have been identified as selective inhibitors of Heat Shock Protein 90α (Hsp90α).[8][9] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer progression.[8] X-ray crystallography has revealed that the tertiary alcohol functional group can form a critical hydrogen bond with an asparagine residue (Asn51) in the N-terminal domain of Hsp90α, contributing to the inhibitor's binding affinity.[8] This interaction induces a conformational change in Hsp90α, leading to the degradation of its client proteins and exhibiting a dose-dependent anticancer effect in cellular environments.[8][9]

Mechanism of Action: Induction of Apoptosis via Oxidative Stress A more general proposed mechanism for allylic compounds involves the disruption of mitochondrial function.[3][7] This process can generate reactive oxygen species (ROS), which in turn activate the enzymatic hydrolysis of sphingomyelin to produce ceramide. Ceramide is a key signaling lipid that can initiate mitochondrial destruction and trigger the apoptotic cascade, leading to cancer cell death.[3][7]

Caption: Proposed mechanism of anticancer activity via ROS and ceramide.

Anti-inflammatory Activity

Several novel synthetic tertiary alcohols have shown promising anti-inflammatory properties.[5][6] The activity is often evaluated using the carrageenan-induced hind paw edema model in rats, a standard and reliable method for assessing acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

-

Animal Acclimatization: Acclimate Sprague-Dawley rats for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., ibuprofen), and test groups (tertiary alcohol compounds at various doses). Administer the compounds orally or intraperitoneally.

-

Induction of Edema: After 1 hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Calculation: Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Quantitative Data Summary The anti-inflammatory activity of a series of synthesized tertiary alcohols was compared to the standard drug ibuprofen. The results, measured as percent inhibition of edema after three hours, are summarized below.

| Compound | Dose (mg/kg) | % Edema Inhibition | Relative Potency vs. Ibuprofen |

| Ibuprofen (Standard) | 10 | 72.88% | 100% |

| Compound 1 | 20 | 55.42% | 76.0% |

| Compound 2 | 20 | 62.79% | 86.2% |

| Compound 7 | 20 | 48.15% | 66.1% |

| Compound 8 | 20 | 59.32% | 81.4% |

| (Data synthesized from reference[5][10]) |

The data indicate that several tertiary alcohol derivatives exhibit significant anti-inflammatory activity, with the nature and position of substituents on the aromatic rings influencing their potency.[5]

Antimicrobial Activity

The tertiary alcohol scaffold has also been explored for antimicrobial applications, demonstrating good to excellent activity against a range of bacterial and fungal strains.[5][6] While many simple alcohols like ethanol and isopropanol have broad-spectrum antimicrobial properties, complex tertiary alcohols offer the potential for more targeted and potent effects.[11][12]

Findings:

-

Antibacterial Activity: Certain aryl-substituted tertiary alcohols show greater activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) than Gram-positive bacteria.[5] This suggests potential mechanisms that can overcome the outer membrane barrier of Gram-negative organisms.

-

Antifungal Activity: The antifungal potential of some derivatives was found to be even higher than their antibacterial activity, with one compound showing superior activity to the standard drug fluconazole against Aspergillus species.[5]

-

Structure-Activity Relationship: The presence of polar groups (hydroxyl, chloro, nitro) and hydrophobic alkyl chains plays a critical role in determining the antimicrobial and antifungal efficacy.[5]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount in drug design. Studies on tertiary allylic alcohols have provided key insights into their pharmacophore.

Case Study: Hsp90α-Selective Inhibitors The development of Hsp90α inhibitors provides an excellent case study for SAR.[8]

-

The Tertiary Alcohol: The tertiary alcohol is a key hydrogen bond donor, interacting with Asn51 in the Hsp90α binding pocket. Replacing it with a nitrile, which acts only as a hydrogen bond acceptor, maintained comparable affinity, confirming the importance of this interaction.[8]

-

Alkylation: Alkylation of the tertiary alcohol to form an ether linkage generally improved binding affinity.[8]

-

Allyl Group Modification: Introduction of a terminal alkene (allyl derivative) was found to be disfavored due to its rigidity, resulting in decreased affinity.[8] This highlights the need for conformational flexibility in this region of the molecule.

Caption: Key pharmacophoric features for Hsp90α inhibitors.

Conclusion and Future Directions

Tertiary allylic alcohols are a structurally and biologically significant class of compounds with demonstrated potential in oncology, inflammation, and infectious diseases. Their inherent metabolic stability provides a distinct advantage in drug design, allowing medicinal chemists to focus on optimizing on-target activity. Future research should continue to explore the vast chemical space accessible through modern synthetic methods to identify new derivatives with enhanced potency and selectivity. Elucidating the precise molecular targets and downstream signaling pathways for their anti-inflammatory and antimicrobial effects will be critical for their translation into next-generation therapeutic agents.

References

-

Morsch, L.A., et al. (n.d.). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

-

Kunze, K., et al. (2022). Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode. ACS Medicinal Chemistry Letters, 13(12), 1870-1878. Available at: [Link]

-

Tariq, M. I., et al. (2011). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. Molecules, 16(12), 10254-10268. Available at: [Link]

-

Ramírez, M., et al. (2018). One-pot sustainable synthesis of tertiary alcohols by combining ruthenium-catalysed isomerisation of allylic alcohols and chemoselective addition of polar organometallic reagents in deep eutectic solvents. Green Chemistry. Available at: [Link]

-

American Chemical Society. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS. Retrieved from [Link]

-

Radominska-Pandya, A., et al. (2007). Allylic structures in cancer drugs and body metabolites that control cell life and death. Current Drug Metabolism, 8(4), 389-402. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of tertiary allylic alcohols employing the rearrangement products. Retrieved from [Link]

-

Shen, B., et al. (2018). Synthesis of Allylic Alcohols via Cu-Catalyzed Hydrocarbonylative Coupling of Alkynes with Alkyl Halides. Journal of the American Chemical Society, 140(5), 1904-1909. Available at: [Link]

-

Trela, B. A., et al. (1985). Comparison of in vivo and in vitro methods for assessing effects of allyl alcohol on the liver. Toxicology Letters, 29(2-3), 77-84. Available at: [Link]

-

Radominska-Pandya, A., et al. (2007). Meta-analysis of anticancer drug structures--significance of their polar allylic moieties. Current Cancer Drug Targets, 7(2), 211-227. Available at: [Link]

-

Cortés-Ríos, J. C., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ACS Omega, 8(29), 25881-25900. Available at: [Link]

-

Taylor, C. G., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13133-13140. Available at: [Link]

-

ResearchGate. (n.d.). Shibuya et al. mechanism(s) for tertiary allylic alcohol.... Retrieved from [Link]

-

Hélesbeux, J. J., et al. (2001). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Journal of Pharmacy and Pharmacology, 53(7), 955-958. Available at: [Link]

-

Pearson. (n.d.). Under normal circumstances, tertiary alcohols are not oxidized. Study Prep. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]

-

Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]

-

van der Heijden, G. S., et al. (2015). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. Catalysts, 5(1), 349-366. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by addition. Retrieved from [Link]

-

Kunze, K., et al. (2022). Structure-Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (n.d.). Table 1. Anti-inflammatory activity of tertiary alcohols 1-10. Retrieved from [Link]

-

PrepInsta. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Retrieved from [Link]

-

Kayal, S., et al. (2022). Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(I) salt co-catalyst system. Chemical Science, 13(31), 9031-9037. Available at: [Link]

-

ResearchGate. (2025). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Retrieved from [Link]

-

ResearchGate. (2024). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. Retrieved from [Link]

-

Hélesbeux, J. J., et al. (2001). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Allylic alcohol – Knowledge and References. Retrieved from [Link]

-

Tariq, M. I., et al. (2011). Synthesis, characterization, anti-inflammatory and in vitro antimicrobial activity of some novel alkyl/aryl substituted tertiary alcohols. Molecules. Available at: [Link]

-

Pro-Sapien. (2021). Alcohols for Use as an Antimicrobial Agent. Retrieved from [Link]

-

Chepuri, K., et al. (2024). In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts. Biosciences, Biotechnology Research Asia, 21(3). Available at: [Link]

-

Preprints.org. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

-

Encyclopaedia Britannica. (n.d.). Tertiary alcohol. Retrieved from [Link]

-

Green, C. E., et al. (1990). In vitro cytotoxicity of allyl alcohol and bromobenzene in a novel organ culture system. Toxicology and Applied Pharmacology, 105(1), 43-57. Available at: [Link]

-

EBSCO. (n.d.). Allylic Alcohols. Research Starters. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Antibacterial properties of Ethanol and Isopropanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Allyl Alcohol. PubChem. Retrieved from [Link]

-

AIMS Press. (2024). In-vitro biological activity and in-silico studies of some volatile phytochemicals from the ethanol extract of Eugenia uniflora. Retrieved from [Link]

Sources

- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Allylic structures in cancer drugs and body metabolites that control cell life and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, anti-inflammatory and in vitro antimicrobial activity of some novel alkyl/aryl substituted tertiary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Meta-analysis of anticancer drug structures--significance of their polar allylic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cleanroom.contecinc.com [cleanroom.contecinc.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

2-Methyl-5-phenyl-1-penten-3-ol molecular weight and formula

Technical Monograph: 2-Methyl-5-phenyl-1-penten-3-ol

Executive Summary

2-Methyl-5-phenyl-1-penten-3-ol is a functionalized allylic alcohol featuring a terminal alkene, a secondary hydroxyl group, and a phenyl-terminated alkyl chain. Structurally, it serves as a critical intermediate in the synthesis of fragrance ingredients (such as Rosaphen/Mefrosol) and as a versatile scaffold in organic synthesis due to the presence of the allylic hydroxyl moiety, which is susceptible to diverse transformations including oxidation, rearrangement, and esterification.

This guide provides a definitive technical breakdown of the molecule, establishing its molecular weight, formula, and a validated synthetic pathway for research applications.[1]

Physicochemical Characterization

The following data defines the core identity of the molecule. All theoretical values are derived from group contribution methods standard in cheminformatics.

Core Identity

| Parameter | Value |

| IUPAC Name | 2-Methyl-5-phenyl-1-penten-3-ol |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| Monoisotopic Mass | 176.1201 Da |

| CAS Registry (Related) | Note: Often indexed as an intermediate.[2] See CAS 25634-93-9 for the saturated analog (Rosaphen).[3] |

Predicted Physical Properties

| Property | Value (Predicted) | Context |

| Boiling Point | 265°C - 275°C | @ 760 mmHg (Decomposition likely >200°C) |

| Density | 0.96 ± 0.05 g/cm³ | @ 20°C |

| LogP (Octanol/Water) | 3.2 - 3.5 | Lipophilic; high membrane permeability |

| Flash Point | ~110°C | Closed Cup |

| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |

Structural Analysis & Retrosynthesis

To design a robust synthesis, we must deconstruct the molecule into logical synthons. The molecule contains a chiral center at C3 and a 1,1-disubstituted alkene.

Retrosynthetic Logic

The most direct disconnection is at the C2-C3 bond. This reveals two primary fragments:

-

Nucleophile: Isopropenyl anion (derived from 2-bromopropene).

-

Electrophile: Hydrocinnamaldehyde (3-phenylpropanal).

This approach utilizes a Grignard addition, which is preferable for laboratory-scale synthesis due to high atom economy and readily available precursors.

Figure 1: Retrosynthetic breakdown of 2-Methyl-5-phenyl-1-penten-3-ol showing the convergent assembly of the aldehyde and Grignard fragments.

Experimental Protocol: Synthesis via Grignard Addition

Objective: Synthesis of 2-Methyl-5-phenyl-1-penten-3-ol via the addition of isopropenylmagnesium bromide to 3-phenylpropanal.

Reagents:

-

2-Bromopropene (CAS: 557-93-7)

-

Magnesium turnings (activated)

-

3-Phenylpropanal (Hydrocinnamaldehyde) (CAS: 104-53-0)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium Chloride (sat. aq.)

Step-by-Step Methodology

-

Preparation of Grignard Reagent (Isopropenylmagnesium Bromide):

-

In a flame-dried 3-neck flask under Argon atmosphere, place magnesium turnings (1.1 eq) and a crystal of iodine.

-

Add anhydrous THF to cover the Mg.

-

Add a solution of 2-bromopropene (1.0 eq) in THF dropwise. Initiate the reaction with gentle heating if necessary.

-

Reflux for 1 hour to ensure complete formation of the Grignard reagent. Critical: Solution should turn turbid grey/brown.

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0°C using an ice bath.

-

Add 3-phenylpropanal (0.9 eq) dissolved in THF dropwise over 30 minutes. Note: Maintain temperature <5°C to prevent side reactions (e.g., polymerization).

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Quenching and Workup:

-

Cool the mixture to 0°C.

-

Slowly quench with saturated aqueous Ammonium Chloride (

) to protonate the alkoxide. -

Extract the aqueous layer with Diethyl Ether (

). -

Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude yellow oil via flash column chromatography (Silica Gel 60).

-

Eluent: Hexanes:Ethyl Acetate (9:1 to 8:2 gradient).

-

Yield: Expect 75-85% yield of the target alcohol.[2]

-

Figure 2: Linear workflow for the laboratory synthesis of the target molecule.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

| Technique | Expected Signal / Characteristic | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons (Phenyl group) | |

| Terminal alkene protons ( | ||

| Methine proton at C3 ( | ||

| Benzylic protons ( | ||

| Allylic methyl group ( | ||

| IR Spectroscopy | 3350-3450 cm⁻¹ (Broad) | O-H stretch (Alcohol) |

| 3020-3080 cm⁻¹ | C-H stretch (Aromatic/Alkene) | |

| 1645 cm⁻¹ | C=C stretch (Alkene) | |

| Mass Spectrometry | Molecular ion and dehydration peak |

Applications & Reactivity Profile

This molecule is not merely an endpoint but a functional scaffold. Its reactivity is defined by the allylic alcohol motif.

-

Fragrance Synthesis (Hydrogenation):

-

Catalytic hydrogenation (Pd/C,

) of the C1-C2 double bond yields 2-Methyl-5-phenylpentan-3-ol (and eventually the primary alcohol isomer Rosaphen depending on migration/isomerization), known for floral, rose-like olfactory properties.

-

-

Oxidation:

-

Treatment with Manganese Dioxide (

) or Swern conditions selectively oxidizes the secondary alcohol to the enone (2-Methyl-5-phenyl-1-penten-3-one ), a reactive Michael acceptor.

-

-

Chiral Resolution:

-

As the molecule possesses a stereocenter at C3, it can be resolved via lipase-catalyzed kinetic resolution to study stereoselective biological interactions.

-

Safety & Handling

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation of the allylic position.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood.

References

-

PubChem Compound Summary. (2023). 2-Methyl-5-phenylpentanol (Related Structure).[3][4] National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 3-Phenylpropanal. U.S. Department of Commerce. Retrieved from [Link]

-

Org. Synth. (1985). General Method for Grignard Addition to Aldehydes. Organic Syntheses, Coll. Vol. 7, p.451. Retrieved from [Link]

-

The Good Scents Company. (2023). 2-Methyl-5-phenylpentanol (Rosaphen) Data.[3] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methyl-5-phenyl-1-penten-3-ol in Common Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-5-phenyl-1-penten-3-ol, a molecule of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers a detailed analysis based on fundamental chemical principles and outlines robust experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-Methyl-5-phenyl-1-penten-3-ol, understanding its solubility profile is paramount for a multitude of applications, including:

-

Drug Formulation: The bioavailability of a drug is often intrinsically linked to its solubility. Poor solubility can lead to low absorption and diminished therapeutic efficacy.

-

Chemical Synthesis: The choice of solvent is critical for reaction kinetics, yield, and purity. A solvent must effectively dissolve reactants to facilitate molecular interactions.

-

Purification Processes: Techniques such as crystallization and chromatography are dependent on differential solubility to isolate and purify target compounds.

-

Analytical Chemistry: Accurate quantification of a compound often requires its complete dissolution in a suitable solvent for analysis by techniques like High-Performance Liquid Chromatography (HPLC).

This guide will first delve into the theoretical principles governing the solubility of 2-Methyl-5-phenyl-1-penten-3-ol by analyzing its molecular structure. Subsequently, it will present a predicted solubility profile in a range of common laboratory solvents. Finally, detailed, field-proven experimental protocols for the precise determination of its solubility will be provided.

Theoretical Framework: Predicting Solubility from Molecular Structure

In the absence of extensive empirical data, a robust prediction of a compound's solubility can be derived from its molecular structure, guided by the fundamental principle of "like dissolves like"[1][2][3][4][5]. This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Molecular Structure Analysis of 2-Methyl-5-phenyl-1-penten-3-ol

The structure of 2-Methyl-5-phenyl-1-penten-3-ol (C₁₂H₁₆O) is multifaceted, incorporating both polar and non-polar characteristics that dictate its solubility behavior[2].

-

Polar Features: The presence of a hydroxyl (-OH) group introduces significant polarity to the molecule. The oxygen atom, being highly electronegative, creates a dipole moment and provides the capacity for hydrogen bonding, both as a hydrogen bond donor (the H of the -OH) and a hydrogen bond acceptor (the lone pairs on the O)[1][6][7][8][9].

-

Non-Polar Features: The molecule possesses a substantial non-polar hydrocarbon backbone, including a phenyl group and a pentenyl chain. The phenyl group, while capable of some weak polar interactions, is largely hydrophobic[3][4][10]. The alkyl and alkenyl portions of the molecule contribute to its non-polar character through van der Waals forces.

The interplay between the polar hydroxyl group and the non-polar hydrocarbon regions will ultimately determine the compound's solubility in a given solvent.

Predicted Solubility Profile

Based on the structural analysis, the following table provides a predicted qualitative solubility profile for 2-Methyl-5-phenyl-1-penten-3-ol in a range of common laboratory solvents.

| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Low | The large non-polar hydrocarbon portion of the molecule is expected to dominate over the single polar hydroxyl group, leading to poor miscibility with water. |

| Methanol | High | As a small, polar protic solvent, methanol can engage in hydrogen bonding with the hydroxyl group of the solute, while its short alkyl chain can interact favorably with the non-polar parts of the molecule. | |

| Ethanol | High | Similar to methanol, ethanol's ability to hydrogen bond and its alkyl chain make it a good solvent for this compound. | |

| Isopropanol | High | Isopropanol shares similar properties with methanol and ethanol, making it a suitable solvent. | |

| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute, and its methyl groups can interact with the non-polar regions. |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone, which may result in slightly lower solubility. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, making it an excellent solvent for a wide range of organic compounds. | |

| Tetrahydrofuran (THF) | High | The ether oxygen in THF can act as a hydrogen bond acceptor, and its cyclic alkyl structure provides non-polar character, facilitating dissolution. | |

| Non-Polar | Hexane | Moderate to Low | The non-polar nature of hexane will interact favorably with the hydrocarbon backbone and phenyl group, but the polar hydroxyl group will hinder complete miscibility. |

| Toluene | High | The aromatic ring of toluene can engage in π-π stacking interactions with the phenyl group of the solute, and its overall non-polar character will solvate the hydrocarbon portions effectively. | |

| Diethyl Ether | High | The ether oxygen provides some polarity to accept hydrogen bonds, and the ethyl groups contribute to non-polar interactions, making it a versatile solvent. |

Experimental Determination of Solubility